![molecular formula C11H17N3 B1472291 2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1528570-82-2](/img/structure/B1472291.png)

2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Descripción general

Descripción

“2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a compound that has been studied for its potential as a therapeutic agent . It is a part of a class of compounds known as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine compounds involves the use of NH-pyrazole carbonic acids as a key intermediate . The process allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .

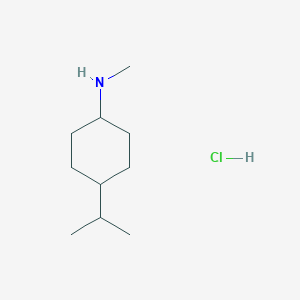

Molecular Structure Analysis

The molecular formula of a similar compound, “2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine”, is C11H17N3 . The exact mass is 191.142247555 g/mol . The structure includes a cyclopentyl group attached to a tetrahydropyrazolo[4,3-c]pyridine core .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine”, include a molecular weight of 191.27 g/mol, XLogP3-AA of 0.8, one hydrogen bond donor count, two hydrogen bond acceptor count, and one rotatable bond count .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its derivatives are valuable in synthetic organic chemistry due to their versatility and potential biological activities. For example, a four-step synthesis protocol developed for pyrazolo[1,5-a]pyrazines demonstrates the regiocontrolled synthesis allowing access to these compounds with multiple substitution patterns, showcasing their synthetic utility and versatility in creating compounds with potentially interesting biological activities (Lindsay-Scott et al., 2017). Furthermore, the synthesis of new chelating ligands containing two pyrazole fragments highlights the structural adaptability of these compounds for potential application in coordination chemistry (Kravtsov et al., 2009).

Biological Activities and Applications

Pyrazolo[1,5-a]pyrazine derivatives have been studied for their various biological activities, which are crucial for medicinal chemistry. For instance, substituted 4,5,6,7-tetrahydroindoles and their fused derivatives have shown significant cytotoxic activity towards tumor and normal human cell lines, indicating their potential in cancer research (Mohareb & Abdelaziz, 2013). Moreover, the study on regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of various pyrazolo derivatives underscores their utility in developing new antimicrobial agents (Zaki et al., 2016).

Another study involving the synthesis of pyrazole and thiophene derivatives together with their antitumor evaluations further emphasizes the potential of these compounds in antitumor drug development (Mohareb et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the hbv core protein, which is essential for the replication of the virus .

Pharmacokinetics

It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of HBV replication. By interacting with the HBV core protein, the compound prevents the virus from replicating, thereby reducing the viral load .

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-4-9(3-1)11-7-10-8-12-5-6-14(10)13-11/h7,9,12H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGLZBUEMLUSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN3CCNCC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

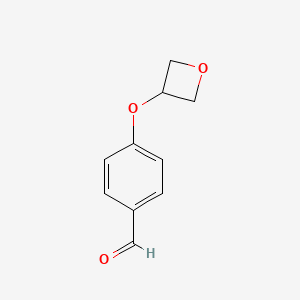

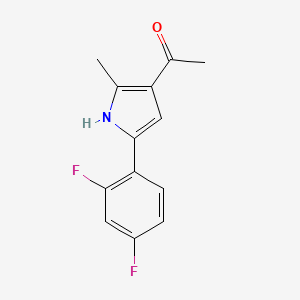

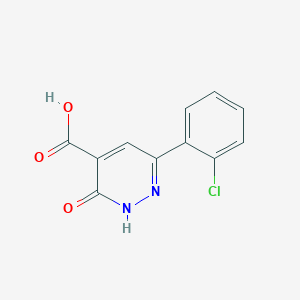

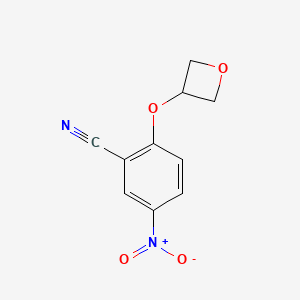

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1472221.png)

![(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1472224.png)